An In-depth Technical Guide to the Physicochemical Properties of 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
An In-depth Technical Guide to the Physicochemical Properties of 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one. As a derivative of the biologically significant thieno[2,3-d]pyrimidine scaffold, this molecule holds potential for applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Understanding its fundamental physicochemical characteristics is paramount for its advancement from a laboratory curiosity to a viable drug candidate. This document outlines the theoretical and practical aspects of key parameters including solubility, pKa, lipophilicity (logP), melting point, and chemical stability. Furthermore, it details robust experimental protocols for the precise determination of these properties and discusses the expected spectroscopic and crystallographic features of the molecule.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold and the Significance of 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that is isosteric to purine, a fundamental component of nucleic acids. This structural similarity has made it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The specific substitution pattern of 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, featuring an amino group at the 3-position and three methyl groups on the thiophene and pyrimidine rings, is anticipated to modulate its biological activity and pharmacokinetic profile. The amino group, in particular, can act as a key hydrogen bond donor, influencing target binding and solubility. The methyl groups can enhance metabolic stability and lipophilicity. A thorough characterization of its physicochemical properties is therefore a critical first step in its evaluation as a potential therapeutic agent.
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
A likely synthetic approach would start from a suitably substituted 2-aminothiophene-3-carbonitrile. The cyclization to the thieno[2,3-d]pyrimidin-4(3H)-one core can then be achieved through various methods, including reaction with formamide or other one-carbon synthons. The introduction of the 3-amino group can be accomplished by reacting the corresponding 2-mercapto derivative with hydrazine hydrate[2].
Core Physicochemical Properties and Their Determination
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This section details the key properties of 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one and provides experimental protocols for their determination.
Melting Point
The melting point of a solid crystalline compound is a fundamental physical property that provides an indication of its purity. A sharp melting point range is characteristic of a pure substance.
Expected Properties: Based on related thieno[2,3-d]pyrimidine derivatives, 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is expected to be a crystalline solid with a relatively high melting point, likely in the range of 200-300 °C.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting point range.
Solubility
Solubility, particularly aqueous solubility, is a critical factor for drug absorption and formulation. The presence of both hydrophobic (trimethylated thiophene ring) and hydrophilic (amino and carbonyl groups) moieties in 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one suggests that its solubility will be pH-dependent.
Expected Properties: The compound is expected to have low solubility in neutral water but increased solubility in acidic solutions due to the protonation of the amino group and pyrimidine nitrogens. Solubility in organic solvents such as DMSO and DMF is expected to be higher.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
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Sample Preparation: An excess amount of the solid compound is added to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).
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Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The samples are centrifuged or filtered to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Ionization Constant (pKa)
The pKa value(s) of a molecule describe its acidic and basic properties and are crucial for understanding its solubility, absorption, and interaction with biological targets. 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has several potential ionization centers: the basic amino group and the nitrogen atoms in the pyrimidine ring, as well as the weakly acidic N-H proton of the pyrimidinone.
Expected Properties: The 3-amino group is expected to have a basic pKa, likely in the range of 3-5. The pyrimidine ring nitrogens will also exhibit basicity. The N-H proton of the pyrimidinone is expected to be weakly acidic, with a pKa likely above 9.
Experimental Protocol: Potentiometric Titration
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Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
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Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior. It is defined as the logarithm of the ratio of the concentration of the compound in a nonpolar solvent (typically octanol) to its concentration in an aqueous buffer at a specific pH.
Expected Properties: The presence of the three methyl groups and the fused ring system suggests a moderate to high lipophilicity. The logP will be pH-dependent due to the ionizable groups. A calculated logP for the closely related 3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is reported to be 0.9891[2], suggesting our target molecule will have a slightly higher logP due to the additional methyl group.
Experimental Protocol: Shake-Flask Method
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Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other.
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Partitioning: A known amount of the compound is dissolved in one of the phases, and then an equal volume of the other phase is added. The mixture is shaken vigorously to allow for partitioning between the two phases and then left to separate.
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Quantification: The concentration of the compound in both the aqueous and octanolic phases is determined by a suitable analytical method (e.g., HPLC-UV).
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Calculation: The logP is calculated using the formula: logP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Chemical Stability
Assessing the chemical stability of a drug candidate under various stress conditions is essential for determining its shelf-life and identifying potential degradation pathways.
Expected Properties: The thieno[2,3-d]pyrimidine core is generally stable. However, the 3-amino group may be susceptible to oxidative degradation. The amide bond in the pyrimidinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions.
Experimental Protocol: Forced Degradation Studies
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Stress Conditions: Solutions of the compound are subjected to various stress conditions as per ICH guidelines, including:
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Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
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Basic Hydrolysis: 0.1 M NaOH at elevated temperature.
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Oxidative Degradation: 3% H₂O₂ at room temperature.
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Thermal Stress: Solid compound stored at elevated temperature (e.g., 80 °C).
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Photostability: Solid compound and solution exposed to UV and visible light.
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Analysis: At specified time points, samples are analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry can be used to identify the structure of the degradants.
Spectroscopic and Crystallographic Characterization
Structural confirmation and detailed molecular insights are obtained through various spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.
Expected ¹H NMR Spectral Features:
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Singlets for the three methyl groups at distinct chemical shifts.
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A broad singlet for the NH₂ protons, which would be exchangeable with D₂O.
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A singlet for the N-H proton of the pyrimidinone ring, also exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
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Distinct signals for the three methyl carbons.
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Signals for the aromatic and heteroaromatic carbons of the fused ring system.
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A signal for the carbonyl carbon of the pyrimidinone ring at a downfield chemical shift.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectrum:
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A prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of C₉H₁₁N₃OS (209.27 g/mol ).
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Characteristic fragmentation patterns involving the loss of small neutral molecules or radicals from the parent ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Expected IR Absorption Bands:
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N-H stretching vibrations for the amino and amide groups in the region of 3100-3500 cm⁻¹.
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C-H stretching vibrations for the methyl groups around 2850-3000 cm⁻¹.
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A strong C=O stretching vibration for the pyrimidinone carbonyl group around 1650-1700 cm⁻¹.
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C=N and C=C stretching vibrations in the aromatic region (1400-1600 cm⁻¹).
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.
Expected Crystal Structure Features: Based on the crystal structure of the closely related 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, the thienopyrimidine ring system is expected to be nearly planar[3]. The crystal packing will likely be stabilized by intermolecular hydrogen bonds involving the amino and carbonyl groups, as well as potential π-π stacking interactions between the fused ring systems[3].
Data Summary and Visualization
To facilitate the interpretation and application of the physicochemical data, a clear and concise presentation is essential.
Table 1: Summary of Predicted and Expected Physicochemical Properties
| Property | Predicted/Expected Value | Significance in Drug Development |
| Molecular Formula | C₉H₁₁N₃OS | Defines the elemental composition. |
| Molecular Weight | 209.27 g/mol | Influences diffusion and transport properties. |
| Melting Point | ~200-300 °C | Indicator of purity and solid-state stability. |
| Aqueous Solubility | Low at neutral pH, higher at acidic pH | Crucial for oral absorption and formulation. |
| pKa (basic) | ~3-5 (for 3-amino group) | Governs ionization state, solubility, and receptor binding. |
| pKa (acidic) | >9 (for pyrimidinone N-H) | Influences solubility at higher pH. |
| logP | >1 | Predicts membrane permeability and potential for metabolism. |
Diagrams
Experimental Workflow for Physicochemical Profiling
Caption: Workflow for the synthesis, purification, and comprehensive physicochemical profiling of 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Conclusion
This technical guide has outlined the essential physicochemical properties of 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one and provided a framework for their experimental determination. While specific experimental data for this molecule is currently limited, the proposed protocols and expected properties, based on the well-understood chemistry of the thieno[2,3-d]pyrimidine scaffold, offer a robust starting point for its comprehensive characterization. The systematic evaluation of its solubility, pKa, lipophilicity, melting point, and stability is a critical endeavor for any research program aiming to develop this promising compound into a clinically relevant therapeutic agent. The data generated from these studies will be invaluable for guiding formulation development, predicting in vivo behavior, and ultimately unlocking the full therapeutic potential of this novel chemical entity.
References
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Tashkhodzhaev, B., Al-Taisan, K. A., & Kadyrov, A. S. (2012). 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2740. [Link]
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Zhang, N., et al. (2021). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 26(15), 4583. [Link]
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PubChem. (n.d.). 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]
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Mavrova, A. T., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(17), 5585. [Link]
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Veerasamy, R., et al. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[2][4]thieno[2,3-d]pyrimidin-4-ones as analgesic and anti-inflammatory agents. ARKIVOC, 2006(xvi), 149-159. [Link]
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